molecular formula C7H2F3N3S B13088252 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile

Cat. No.: B13088252
M. Wt: 217.17 g/mol
InChI Key: HLPZSXIHAGDYOL-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with trifluoroacetonitrile in the presence of a base. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of microwave irradiation, can further optimize the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug design and development .

Properties

Molecular Formula

C7H2F3N3S

Molecular Weight

217.17 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile

InChI

InChI=1S/C7H2F3N3S/c8-7(9,10)5-4(3-11)13-1-2-14-6(13)12-5/h1-2H

InChI Key

HLPZSXIHAGDYOL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=C(N21)C#N)C(F)(F)F

Origin of Product

United States

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